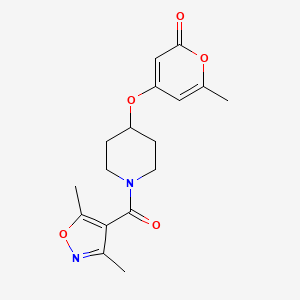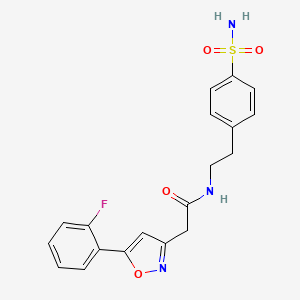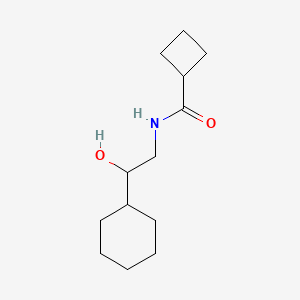
N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide” is an organic compound that contains a cyclobutane ring, a cyclohexane ring, and an amide group . The presence of these functional groups suggests that it could participate in various chemical reactions typical for these classes of compounds.
Molecular Structure Analysis
The compound contains a cyclobutanecarboxamide moiety and a 2-cyclohexyl-2-hydroxyethyl group attached to the nitrogen atom of the amide group . The cyclobutane and cyclohexane rings are likely to adopt their typical conformations, with the cyclobutane ring being planar and the cyclohexane ring adopting a chair conformation .Chemical Reactions Analysis
The compound contains an amide functional group, which can participate in various chemical reactions, including hydrolysis, reduction, and reactions with acids and bases . The cyclobutane and cyclohexane rings can also undergo reactions typical for these classes of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Highly Selective Hydrogenation of Phenol and Derivatives
Cyclohexanone, an important intermediate in polyamide manufacture, can be selectively synthesized through the hydrogenation of phenol using catalysts such as Pd nanoparticles supported on mesoporous graphitic carbon nitride. This process achieves high conversion and selectivity under mild conditions, demonstrating the utility of novel catalysts in chemical synthesis (Wang et al., 2011).
Novel Binding Site Identification for Obesity-Associated Protein Inhibition
The identification of a novel small-molecule binding site on the fat mass and obesity-associated protein (FTO) by N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide highlights the potential for developing selective and potent inhibitors of FTO. This could lead to new therapeutic strategies for treating obesity and related diseases (He et al., 2015).
Gassman's Cationic [2 + 2] Cycloadditions Using Temporary Tethers
The development of an intermolecular equivalent of Gassman's cationic [2 + 2] cycloaddition through temporary tethering, employing hydrazine and hydroxyamide, enables the creation of unique cyclobutane manifolds. This process offers a new method for synthesizing complex molecular structures in a regio- and stereoselective manner (Deng et al., 2012).
Synthesis and Characterization of Research Chemicals
The synthesis and characterization of specific compounds, such as 3,5-AB-CHMFUPPYCA, and the differentiation from its regioisomers, highlight the importance of accurate chemical identification in the development and study of new synthetic cannabinoids. These studies also underscore the challenges associated with mislabeling of research chemicals (McLaughlin et al., 2016).
Asymmetric Intramolecular Cyclobutane Formation
The study of asymmetric intramolecular cyclobutane formation via photochemical reactions in a chiral crystalline environment opens up new avenues for enantioselective synthesis. Such processes are vital for creating chiral compounds with high enantiomeric excess, which are crucial in pharmaceuticals and materials science (Yagishita et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-12(10-5-2-1-3-6-10)9-14-13(16)11-7-4-8-11/h10-12,15H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHVJJUBGUWMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)
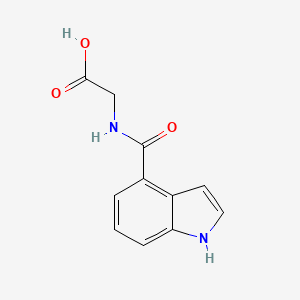
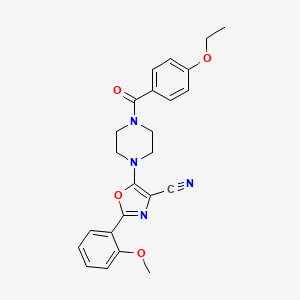
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)
